molecular formula C22H19N3O5S2 B2728997 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide CAS No. 886903-09-9

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide

Cat. No. B2728997
CAS RN: 886903-09-9
M. Wt: 469.53
InChI Key: OKIADIZVIQYTTL-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide, also known as DMTB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DMTB belongs to the class of benzamide sulfonamides and has been found to exhibit a range of biological activities.

Scientific Research Applications

Theoretical Investigation and Antimalarial Activity

  • A theoretical investigation into antimalarial sulfonamides, including derivatives similar to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide, showed promising antimalarial activity. These compounds were examined for their ADMET properties and exhibited significant selectivity and efficacy against malaria parasites (Fahim & Ismael, 2021).

Anticancer Evaluation

  • Another study focused on the design and synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, evaluating their anticancer activity against several cancer cell lines. These compounds demonstrated moderate to excellent anticancer activity, indicating the potential therapeutic application of similar structures (Ravinaik et al., 2021).

Synthesis and Antimicrobial Activity

  • Research on fluoro-substituted sulphonamide benzothiazole compounds, including structures akin to the chemical , revealed significant antimicrobial properties. These studies showcase the potential use of such compounds in developing new antimicrobial agents (Jagtap et al., 2010).

Novel Synthesis Methods

  • Studies have also focused on novel synthesis methods for azole- and benzazole-based sulfonamides, offering efficient pathways to create compounds with potential biological activities. These methods pave the way for the development of new drugs with varied therapeutic applications (Zali-Boeini et al., 2015).

Carbonic Anhydrase Inhibition

  • The synthesis and inhibitory properties of 1,3,4-thiadiazole-2,5-bissulfonamide and related compounds have been explored for their role as carbonic anhydrase inhibitors, which could be significant in treating various diseases, including glaucoma and edema (Supuran et al., 1996).

properties

IUPAC Name

4-(benzenesulfonamido)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S2/c1-29-17-12-13-18(30-2)20-19(17)23-22(31-20)24-21(26)14-8-10-15(11-9-14)25-32(27,28)16-6-4-3-5-7-16/h3-13,25H,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIADIZVIQYTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide

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